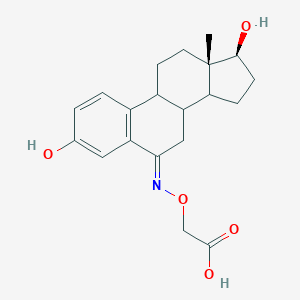

雌二醇-6-(O-羧甲基)肟

描述

Estradiol-6-(O-carboxymethyl)oxime is a derivative of estradiol, which is a naturally occurring estrogen and one of the primary female sex hormones. The modification of estradiol by introducing a carboxymethyl oxime group at the 6-position is a chemical strategy used to create specific haptens. These haptens can be linked to proteins and used to generate specific antisera for assays such as radioimmunoassays (RIAs) .

Synthesis Analysis

The synthesis of estradiol-6-(O-carboxymethyl)oxime involves the oxidation of estradiol to 6-oxo estradiol, followed by the transformation into the O-carboxymethyl oxime derivative. An efficient method for this synthesis has been reported where the yield of 6-oxo estradiol was significantly increased by using pyridinium chlorochromate adsorbed onto celite. The subsequent transformation to the O-carboxymethyl oxime derivative was achieved in quantitative yield . This method represents an improvement over previous synthesis techniques, providing a more efficient route to obtain the desired compound.

Molecular Structure Analysis

The molecular structure of estradiol-6-(O-carboxymethyl)oxime includes the steroid backbone of estradiol with an oxime functional group at the 6-position and a carboxymethyl group attached to the nitrogen of the oxime. This structural modification is crucial for the antigenic properties of the molecule, which are exploited in the generation of specific antisera for RIAs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of estradiol-6-(O-carboxymethyl)oxime are characterized by the initial oxidation of the steroid, followed by the formation of the oxime and its subsequent derivatization. The compatibility of this process with various protecting groups has been studied to ensure the integrity of the steroid molecule during the synthesis . Additionally, the synthesis of similar O-carboxymethyl oxime derivatives of other steroids has been explored, indicating a broader applicability of this chemical strategy .

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol-6-(O-carboxymethyl)oxime are influenced by the presence of the oxime and carboxymethyl groups. These modifications are expected to affect the molecule's solubility, reactivity, and interaction with proteins, which are essential characteristics for its use in RIAs. The specific antisera generated using these conjugates can selectively bind to the estrogen derivatives, allowing for the accurate measurement of these hormones in biological samples .

科学研究应用

合成和化学转化

- 已合成雌二醇-6-(O-羧甲基)肟,并进行了化学转化以用于各种应用。Mons、Lebeau和Mioskowski(1998)的研究表明,雌二醇被高效氧化为6-氧代雌二醇,然后转化为相应的O-羧甲基肟衍生物(Mons, Lebeau, & Mioskowski, 1998)。

生化研究

- 在生化研究中,雌二醇-6-(O-羧甲基)肟衍生物已被用于酵母三杂交系统中进行蛋白异二聚化。Muddana和Peterson(2004)合成了雌酮肟,包括雌二醇-6-(O-羧甲基)肟,以有效异二聚化雌激素受体和链霉亲和素蛋白,触发基因表达(Muddana & Peterson, 2004)。

免疫分析方法开发

- 雌二醇-6-(O-羧甲基)肟已被用于开发用于血浆中特定合成雌激素测定的酶免疫分析方法。Turkes等人(1981)在其分析方法中使用了该化合物与辣根过氧化物酶结合物作为标记(Turkes, Dyas, Read, & Riad-fahmy, 1981)。

细胞化学研究

- 在细胞化学中,Lee(1978)使用了一种荧光雌二醇结合物,包括雌二醇-6-羧甲基肟,以检测人乳腺癌细胞中的雌激素受体(Lee, 1978)。

荧光免疫分析

- 雌二醇-6-(O-羧甲基)肟衍生物已被标记用于荧光免疫分析。Mikola、Sundell和Hänninen(1993)使用欧洲锕螯合物标记了雌二醇的O-羧甲基肟以用于此目的(Mikola, Sundell, & Hänninen, 1993)。

结合和标记用于分析

- Meltola等人(1999)合成并表征了各种雌二醇衍生物,包括O-(羧甲基)肟衍生物,用于与欧洲锕螯合物标记在时间分辨荧免疫分析中(Meltola, Jauria, Saviranta, & Mikola, 1999)。

固相化学发光免疫分析

- Kim等人(1982)描述了一种使用雌二醇-6-羧甲基肟衍生物测量血浆中雌二醇-17β的化学发光免疫分析(Kim, Barnard, Collins, Kohen, Lindner, & Eshhar, 1982)。

放射免疫分析应用

- 该化合物已参与放射免疫分析合成,如Kundu(1973)和Jurjens、Pratt和Woldring(1975)的研究所示,用于准确测量血浆雌二醇水平(Kundu, 1973),(Jurjens, Pratt, & Woldring, 1975)。

雌激素受体研究

- Lee(1984)使用了一种荧光雌二醇结合物,包括17β-雌二醇-6-羧甲基肟,用于研究大鼠子宫中的雌激素结合物质(Lee, 1984)。

属性

IUPAC Name |

2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARIMYXKAIIGO-UYGYUSPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Estradiol-6-one 6-(o-carboxymethyloxime) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)